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Compound of Interest

Compound Name: 5-bromo-6-methyl-1H-indole

Cat. No.: B1292579 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

5-bromo-6-methyl-1H-indole, a molecule of interest for researchers, scientists, and

professionals in the field of drug development. Due to the limited availability of direct

experimental data for this specific compound in publicly accessible databases, this guide

presents a combination of predicted spectral features based on closely related analogs and

general experimental protocols for acquiring such data.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 5-bromo-6-methyl-1H-indole.

These predictions are derived from the known spectral characteristics of analogous

compounds, including 5-bromo-3-methyl-1H-indole and 6-bromo-1H-indole.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H1 (N-H) 8.0 - 8.2 br s -

H2 7.2 - 7.3 t ~2.5

H3 6.4 - 6.5 t ~2.5

H4 7.5 - 7.6 s -

H7 7.1 - 7.2 s -

CH₃ 2.4 - 2.5 s -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm)

C2 124 - 126

C3 102 - 104

C3a 128 - 130

C4 122 - 124

C5 114 - 116

C6 130 - 132

C7 111 - 113

C7a 135 - 137

CH₃ 21 - 23

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3400 - 3300 Strong, Sharp

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 2950 - 2850 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium to Strong

C-N Stretch 1350 - 1250 Medium

C-Br Stretch 650 - 550 Medium to Strong

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Relative Abundance

[M]⁺ 210/212 High (Isotopic pattern for Br)

[M-H]⁺ 209/211 Variable

[M-CH₃]⁺ 195/197 Variable

[M-Br]⁺ 131 Variable

Ionization method: Electron Ionization (EI). The presence of bromine will result in a

characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are general and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of 5-bromo-6-methyl-1H-indole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Program: Standard 1D proton.

Number of Scans: 16-64.

Relaxation Delay: 1.0 s.

Acquisition Time: 2-4 s.

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled carbon.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: 1-2 s.

Spectral Width: 0-200 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 5-bromo-6-methyl-1H-indole with approximately 100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment or a pure KBr pellet should

be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

Instrument: Mass spectrometer equipped with an EI source.

Parameters:

Ionization Energy: 70 eV.
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Mass Range: m/z 40-400.

Scan Rate: 1 scan/second.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-bromo-6-methyl-1H-indole.

Sample Preparation
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectral Data of 5-bromo-6-methyl-1H-indole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292579#5-bromo-6-methyl-1h-indole-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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